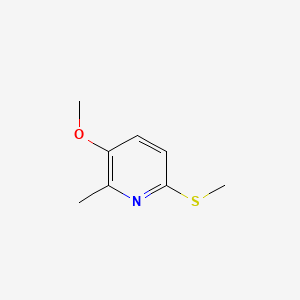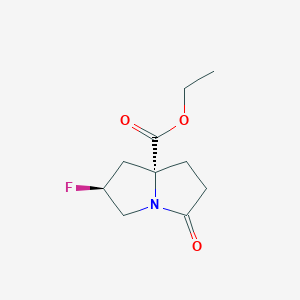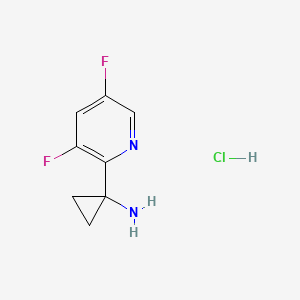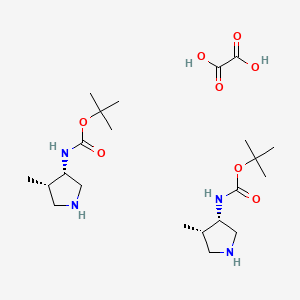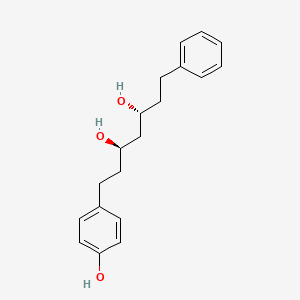
(3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol is a compound with the molecular formula C19H24O3 and a molecular weight of 300.39206.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol typically involves the use of specific reagents and conditions to achieve the desired stereochemistry. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of protecting groups, chiral catalysts, and specific solvents to ensure the correct configuration of the compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow processes, automated synthesis, and advanced purification techniques to ensure the compound meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
(3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can produce different alcohol derivatives .
Aplicaciones Científicas De Investigación
(3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on various biological pathways and processes.
Medicine: Investigated for its potential therapeutic effects in treating inflammation, myocardial infarction, and oesophageal cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol involves its interaction with specific molecular targets and pathways. It is known to target genes such as LTA4H, which is associated with inflammation and other diseases. The compound’s effects are mediated through its interaction with these targets, leading to changes in cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol derivatives with different substituents on the phenyl rings.
- Other chiral diols with similar molecular structures and properties .
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of both hydroxyl and phenyl groups, which contribute to its unique chemical and biological properties. This compound’s ability to interact with specific molecular targets and pathways makes it a valuable tool in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C19H24O3 |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol |
InChI |
InChI=1S/C19H24O3/c20-17-10-6-16(7-11-17)9-13-19(22)14-18(21)12-8-15-4-2-1-3-5-15/h1-7,10-11,18-22H,8-9,12-14H2/t18-,19-/m1/s1 |
Clave InChI |
GIJBVGHAAVSQGB-RTBURBONSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC[C@H](C[C@@H](CCC2=CC=C(C=C2)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)CCC(CC(CCC2=CC=C(C=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


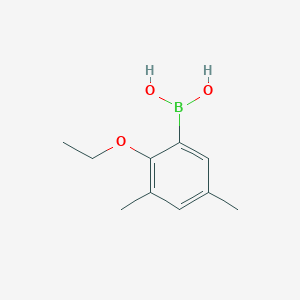
![(1S)-2'-[[(1-Methylethyl)amino]carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14024785.png)

![(1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B14024794.png)
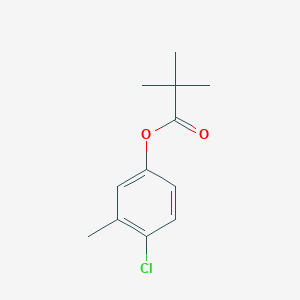


![3-O-[2-(3,4-dichlorophenoxy)ethyl] 5-O-(1,3-dimorpholin-4-ylpropan-2-yl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14024805.png)
![Rel-(3aR,6R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid](/img/structure/B14024811.png)

